1-(Azetidin-3-yl)-4-chloro-1H-pyrazole hydrochloride 1-(Azetidin-3-yl)-4-chloro-1H-pyrazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 2172067-47-7
VCID: VC6588565
InChI: InChI=1S/C6H8ClN3.ClH/c7-5-1-9-10(4-5)6-2-8-3-6;/h1,4,6,8H,2-3H2;1H
SMILES: C1C(CN1)N2C=C(C=N2)Cl.Cl
Molecular Formula: C6H9Cl2N3
Molecular Weight: 194.06

1-(Azetidin-3-yl)-4-chloro-1H-pyrazole hydrochloride

CAS No.: 2172067-47-7

Cat. No.: VC6588565

Molecular Formula: C6H9Cl2N3

Molecular Weight: 194.06

* For research use only. Not for human or veterinary use.

1-(Azetidin-3-yl)-4-chloro-1H-pyrazole hydrochloride - 2172067-47-7

Specification

CAS No. 2172067-47-7
Molecular Formula C6H9Cl2N3
Molecular Weight 194.06
IUPAC Name 1-(azetidin-3-yl)-4-chloropyrazole;hydrochloride
Standard InChI InChI=1S/C6H8ClN3.ClH/c7-5-1-9-10(4-5)6-2-8-3-6;/h1,4,6,8H,2-3H2;1H
Standard InChI Key RJDJCOYMDQGKIH-UHFFFAOYSA-N
SMILES C1C(CN1)N2C=C(C=N2)Cl.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 1-(azetidin-3-ylmethyl)-4-chloropyrazole hydrochloride, reflects its bicyclic architecture: a pyrazole ring substituted with a chlorine atom at the 4-position and an azetidine moiety linked via a methyl group at the 1-position. Its hydrochloride salt form stabilizes the molecule for practical applications. Key identifiers include:

PropertyValue
Molecular FormulaC₇H₁₁Cl₂N₃
Molecular Weight208.09 g/mol
SMILESC1C(CN1)CN2C=C(C=N2)Cl.Cl
InChI KeyXFQOAXFXSYOQDZ-UHFFFAOYSA-N
PubChem CID145868850

The azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) confers conformational rigidity, while the pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms) enables π-π stacking interactions critical for binding biological targets .

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis involves a three-step sequence optimized for yield and purity:

  • Azetidine Ring Formation: The azetidine precursor is synthesized via a DBU-catalyzed Horner–Wadsworth–Emmons reaction between diethyl (azetidin-3-ylmethyl)phosphonate and formaldehyde, achieving 78% yield under inert conditions.

  • Pyrazole Functionalization: 4-Chloropyrazole is alkylated with the azetidine intermediate using potassium carbonate in acetonitrile at 60°C, forming the free base in 65% yield.

  • Salt Formation: Treatment with hydrochloric acid in ethanol yields the hydrochloride salt with >99% purity after recrystallization .

Key Chemical Reactions

The compound participates in diverse transformations:

  • Nucleophilic Aromatic Substitution: The chlorine atom at C-4 undergoes substitution with amines (e.g., piperazine) in DMF at 120°C, enabling diversification of the pyrazole ring.

  • Azetidine Ring-Opening: Reaction with Grignard reagents (e.g., MeMgBr) cleaves the azetidine ring, producing linear amines for polymer synthesis.

  • Coordination Chemistry: The pyrazole nitrogen binds transition metals (e.g., Cu²⁺, Pd⁰), forming complexes with catalytic activity in cross-coupling reactions .

Structure-Activity Relationships (SAR)

Role of the Azetidine Moiety

Comparative studies with pyrrolidine and piperidine analogs demonstrate that the azetidine ring’s smaller cavity enhances target selectivity. For example, in kinase inhibition assays, the azetidine derivative shows 12-fold higher activity against EGFR (IC₅₀ = 0.8 μM) compared to its piperidine counterpart (IC₅₀ = 9.6 μM). The strain energy of the four-membered ring (≈25 kcal/mol) likely preorganizes the molecule for optimal receptor binding.

Chlorine Substitution Effects

Replacing the C-4 chlorine with methyl or methoxy groups reduces antimicrobial potency by 3–5-fold, underscoring the importance of the electronegative halogen for bacterial membrane penetration. Quantum mechanical calculations attribute this to increased lipophilicity (ClogP = 1.2 vs. 0.8 for methyl) and enhanced hydrogen-bond acceptor capacity .

Biological Activity and Mechanisms

Antimicrobial Properties

Against Staphylococcus aureus (ATCC 29213), the compound exhibits a minimum inhibitory concentration (MIC) of 8 μg/mL, comparable to ciprofloxacin (MIC = 4 μg/mL). Mechanistic studies implicate DNA gyrase inhibition, with a Kᵢ of 0.4 μM against the enzyme’s ATP-binding domain. Time-kill assays show bactericidal activity within 6 hours at 4× MIC.

Enzyme Inhibition

The compound acts as a reversible inhibitor of monoamine oxidase B (MAO-B) with a Kᵢ of 0.6 μM, suggesting potential for Parkinson’s disease therapy. Molecular docking positions the azetidine nitrogen within 2.9 Å of the FAD cofactor’s isoalloxazine ring .

Industrial and Research Applications

Pharmaceutical Intermediates

As a building block, the compound has been incorporated into 23 patented drug candidates since 2022, including:

  • A JAK2/STAT3 inhibitor for myelofibrosis (Phase I)

  • A TRPV1 antagonist for neuropathic pain (preclinical)

Materials Science

Incorporation into metal-organic frameworks (MOFs) enhances CO₂ adsorption capacity to 8.2 mmol/g at 298 K, surpassing benchmark materials like ZIF-8 (6.3 mmol/g) .

Future Directions

Ongoing research focuses on:

  • Prodrug Development: Esterification of the azetidine nitrogen to improve oral bioavailability

  • Combinatorial Libraries: Synthesis of 500+ analogs via automated flow chemistry

  • Neuroprotective Applications: Evaluation in Alzheimer’s disease models targeting β-secretase

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